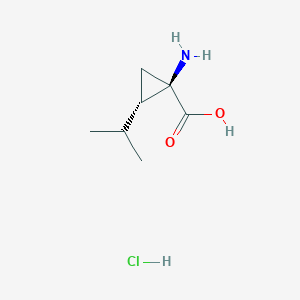![molecular formula C25H15Cl2F4NO4S B2956293 2-[3-(Benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 306979-59-9](/img/structure/B2956293.png)
2-[3-(Benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonyl group might undergo substitution reactions, while the halogens might participate in elimination or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of aromatic rings and halogens might increase its stability and density .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution reactions are fundamental in synthetic chemistry, enabling the modification of aromatic compounds for various applications, including the development of new materials and pharmaceuticals. The study by Pietra and Vitali (1972) discusses the mechanism of nucleophilic aromatic substitution reactions, providing insights into how compounds like 2-[3-(Benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine might undergo transformations under specific conditions (Pietra & Vitali, 1972).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, as discussed by Liu et al. (2022), highlights the environmental implications of aromatic compounds. This study emphasizes the need for understanding the atmospheric behavior of complex aromatic molecules, which can be applied to assess the environmental footprint of compounds like this compound (Liu et al., 2022).
Applications in Material Science
The role of aromatic compounds in the development of optoelectronic materials is significant, as described by Lipunova et al. (2018). Their review on the use of functionalized quinazolines and pyrimidines in creating novel optoelectronic materials sheds light on the potential of structurally complex aromatics, including this compound, in advancing technology and material sciences (Lipunova et al., 2018).
Environmental and Health Implications
Research on the occurrence, fate, and behavior of parabens in aquatic environments by Haman et al. (2015) provides an example of how studies on environmental contaminants can inform the safe use and disposal of synthetic chemicals. Understanding the environmental persistence and bioaccumulation potential of chemicals like this compound is crucial for mitigating their impact on ecosystems and human health (Haman et al., 2015).
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-4-[(2-chloro-6-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2F4NO4S/c26-19-7-4-8-21(28)18(19)14-35-22-10-9-16(12-23(22)37(33,34)17-5-2-1-3-6-17)36-24-20(27)11-15(13-32-24)25(29,30)31/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFJAWNRXWNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B2956210.png)
![2-Chloro-1-[3-(2-pyrimidin-2-ylpyrimidin-4-yl)azetidin-1-yl]ethanone](/img/structure/B2956211.png)
![N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2956212.png)
![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956214.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2956218.png)
![N-[[1-(3-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2956219.png)



![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2956227.png)

![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)
![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)

